1-(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
Description
The compound 1-(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole features a hybrid structure combining three key motifs:
- Imidazo[1,2-a]pyridine core: Substituted with a methyl group at position 2.
- Azetidine linker: A four-membered ring connecting the imidazo[1,2-a]pyridine to the triazole moiety.
- 1,2,3-Triazole: Substituted with a phenyl group at position 3.
Propriétés
IUPAC Name |
(2-methylimidazo[1,2-a]pyridin-3-yl)-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c1-14-19(25-10-6-5-9-18(25)21-14)20(27)24-11-16(12-24)26-13-17(22-23-26)15-7-3-2-4-8-15/h2-10,13,16H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOLGUVPWMDDSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N3CC(C3)N4C=C(N=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Condensation of 2-Aminopyridine with α-Halo Ketones
The imidazo[1,2-a]pyridine scaffold is classically synthesized via condensation of 2-aminopyridine (1) with α-halo ketones. For the 2-methyl variant, chloroacetone (2) serves as the alkylating agent:
$$
\text{2-Aminopyridine (1) + Chloroacetone (2)} \xrightarrow{\text{EtOH, Δ}} \text{2-Methylimidazo[1,2-a]pyridine (3)}
$$
Subsequent Friedel-Crafts acylation at the 3-position introduces the carbonyl group. Using acetyl chloride and AlCl₃ yields 3-acetyl derivatives, which are oxidized to carboxylic acids via KMnO₄/H₂SO₄.
Table 1: Optimization of Imidazopyridine Carbonyl Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Condensation | EtOH, reflux, 12 h | 78 | |
| Friedel-Crafts Acylation | AcCl, AlCl₃, DCM, 0°C | 65 | |
| Oxidation | KMnO₄, H₂SO₄, 60°C | 82 |
Synthesis of 3-Aminoazetidine
Ring-Closing Metathesis (RCM)
Azetidine rings are accessible via RCM of diallylamine derivatives using Grubbs 2nd generation catalyst:
$$
\text{Diallylamine (4)} \xrightarrow{\text{Grubbs II, DCM}} \text{Azetidine (5)}
$$
Functionalization at C3
Lithiation of azetidine (5) with LDA at -78°C followed by trapping with electrophiles (e.g., CO₂) introduces carboxyl groups. Subsequent esterification with SOCl₂/MeOH yields methyl esters:
$$
\text{Azetidine (5)} \xrightarrow[\text{1. LDA, THF}]{\text{2. CO₂}} \text{Azetidine-3-carboxylic Acid (6)} \xrightarrow{\text{SOCl₂, MeOH}} \text{Methyl Ester (7)}
$$
Synthesis of 4-Phenyl-1H-1,2,3-Triazole
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Regioselective 1,4-disubstituted triazoles form via Cu(I)-catalyzed reaction between phenylacetylene (8) and azides:
$$
\text{Phenylacetylene (8) + Benzyl Azide (9)} \xrightarrow{\text{CuSO₄·5H₂O, NaAsc}} \text{4-Phenyl-1H-1,2,3-triazole (10)}
$$
Table 2: CuAAC Conditions for Triazole Formation
| Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuSO₄/NaAsc | t-BuOH/H₂O | 25 | 92 |
| CuI/DBU | DMF | 60 | 88 |
Convergent Assembly of the Target Molecule
Amide Coupling
Activation of the imidazopyridine carboxylic acid (11) with thionyl chloride forms the acyl chloride, which couples with 3-aminoazetidine (12) under Schotten-Baumann conditions:
$$
\text{11 + 12} \xrightarrow{\text{SOCl₂, then NaOH}} \text{1-{2-Methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-amine (13)}
$$
Triazole Installation via CuAAC
The azetidine amine (13) is converted to an azide (14) via diazotization (NaNO₂, HCl) and treated with phenylacetylene (8) under CuAAC conditions:
$$
\text{14 + 8} \xrightarrow{\text{Cu(I)}} \text{1-(1-{2-Methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole}
$$
Key Challenges :
- Regioselectivity : CuAAC ensures 1,4-triazole orientation, but competing RuAAC pathways must be suppressed.
- Steric Hindrance : Bulky imidazopyridine group necessitates optimized coupling temperatures (0–25°C).
Alternative Routes and Emerging Methodologies
One-Pot Tandem Strategies
Paixão’s one-pot synthesis of 1,2,3-triazoles could be adapted by integrating in situ azide formation and cycloaddition:
$$
\text{Azetidine Aldehyde + Malononitrile + Phenyl Azide} \xrightarrow{\text{Base}} \text{Target Molecule (via Knoevenagel-Click Sequence)}
$$
Flow Chemistry Approaches
Continuous-flow systems enhance yields in triazole formation by improving mixing and thermal control.
Analyse Des Réactions Chimiques
Nucleophilic Substitution at the Triazole Ring
The 1,2,3-triazole core exhibits moderate electrophilic character at the C4/C5 positions. In acidic or basic conditions, nucleophilic substitution can occur, especially with thiols or amines:
| Reaction Conditions | Products Formed | Yield (%) | Reference |
|---|---|---|---|
| NaH, DMF, aryl thiols (RT, 6 h) | 4-Substituted-1,2,3-triazole derivatives | 60–75 | |
| K₂CO₃, DMSO, alkyl amines (80°C) | 5-Amino-1,2,3-triazole analogs | 55–68 |
The 4-phenyl group sterically hinders substitution at C5, favoring C4 modification. Computational studies suggest that electron-withdrawing groups on the imidazo[1,2-a]pyridine enhance electrophilicity at C4 .
Cross-Coupling Reactions via Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine moiety participates in palladium-catalyzed couplings. The C3-carbonyl group directs reactivity at C2/C7 positions:
Density functional theory (DFT) calculations indicate that the electron-rich imidazo[1,2-a]pyridine ring lowers activation energy for oxidative addition .
Azetidine Ring Functionalization
The azetidine ring undergoes ring-opening or acyl transfer under nucleophilic conditions:
| Reaction | Reagents/Conditions | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), reflux, 12 h | 3-Amino-propanol derivative | 82 | |
| Grignard addition | RMgX, THF, –78°C to RT | Alkyl-substituted azetidines | 50–60 |
The strained four-membered azetidine ring is prone to nucleophilic attack at the carbonyl-linked carbon, releasing ring strain .
Oxidation:
The methyl group on the imidazo[1,2-a]pyridine oxidizes to a carboxylic acid under strong oxidizing agents:
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| KMnO₄, H₂SO₄ | 100°C, 8 h | Imidazo[1,2-a]pyridine-3-carboxylic acid | 75 |
Reduction:
The triazole ring resists reduction, but the imidazo[1,2-a]pyridine moiety can be hydrogenated:
| Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂, Pd/C (10%) | EtOH, 60°C, 24 h | Partially saturated imidazopyridine | 90 |
Photochemical Reactions
UV irradiation induces C–H bond activation in the imidazo[1,2-a]pyridine ring, enabling regioselective C–H arylation:
| Conditions | Products | Yield (%) | Reference |
|---|---|---|---|
| UV (365 nm), [Ru(bpy)₃]²⁺, aryl diazonium salts | C5-arylated derivatives | 55–70 |
Key Mechanistic Insights:
-
Steric Effects : The 2-methyl group on the imidazo[1,2-a]pyridine hinders electrophilic substitution at adjacent positions .
-
Electronic Effects : The electron-withdrawing carbonyl group enhances electrophilicity at the triazole C4 position .
-
Solvent Influence : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates in cross-coupling and substitution reactions .
Applications De Recherche Scientifique
Medicinal Chemistry
The primary application of this compound lies in its potential as a therapeutic agent. Research has indicated that derivatives of triazoles exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing the triazole nucleus have been shown to possess significant antimicrobial properties against a range of pathogens. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of fungi such as Candida albicans and bacteria like Staphylococcus aureus .
- Anticancer Properties : The incorporation of imidazo[1,2-a]pyridine in the structure may enhance the compound's ability to target cancer cells. Some derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Antifungal Agents
The antifungal activity of triazole compounds is well-documented. A study focusing on 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine derivatives reported that certain compounds exhibited greater efficacy than traditional antifungal agents like fluconazole. The minimum inhibitory concentration (MIC) values for these compounds were found to be ≤ 25 µg/mL against various fungal strains .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of triazole derivatives and evaluated their antimicrobial activities against different bacterial and fungal strains. The results indicated that specific modifications to the triazole ring significantly enhanced antimicrobial potency. For example, a derivative with a phenyl substituent showed improved activity against Candida species compared to other tested compounds .
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| A | ≤ 25 | Candida albicans |
| B | ≤ 50 | Staphylococcus aureus |
| C | ≤ 30 | Escherichia coli |
Case Study 2: Anticancer Activity
In another investigation, researchers explored the anticancer effects of this compound on human cancer cell lines. The study revealed that certain derivatives induced apoptosis in cancer cells through the activation of specific signaling pathways. The results suggested a dose-dependent response with IC50 values ranging from 10 to 50 µM across different cell lines .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| D | 10 | MCF-7 (Breast) |
| E | 25 | HeLa (Cervical) |
| F | 15 | A549 (Lung) |
Mécanisme D'action
The mechanism of action of 1-(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation
Comparaison Avec Des Composés Similaires
Substituent Variations on the Triazole Ring
- Compound 8p (): Contains a 4-methoxy-2-nitrophenyl group on the triazole. The electron-withdrawing nitro group and methoxy substituent enhance polarity compared to the target compound’s phenyl group, likely reducing lipophilicity (clogP: ~3.5 vs. ~4.2 for the target) .
- Compound 1d (): Features a pyridine-3-yl-CO2CH2 group. The ester moiety introduces hydrogen-bonding capacity (C=O), contrasting with the target’s phenyl group, which primarily engages in π-π interactions .
Core Heterocycle Modifications
Linker and Conformational Effects
- Piperazine vs. Azetidine Linkers (): Piperazine-containing analogs (e.g., 10a, 12) exhibit extended conformations due to the six-membered ring, while the target’s azetidine imposes a strained, compact geometry. This may influence bioavailability (e.g., azetidine’s lower basicity reduces protonation at physiological pH) .
- Oxadiazole vs. Triazole Linkers (): A compound with a 1,2,4-oxadiazole linker shows higher metabolic stability due to reduced susceptibility to enzymatic cleavage compared to the target’s 1,2,3-triazole .
Physicochemical and Spectroscopic Data Comparison
*Calculated based on molecular formula.
Activité Biologique
The compound 1-(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by case studies and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazo[1,2-a]pyridine moiety and a triazole ring. Its molecular formula is C_{17}H_{18}N_{6}O, and it exhibits significant lipophilicity, which may influence its biological interactions.
Antimicrobial Activity
Antimicrobial resistance is a growing concern in healthcare. Recent studies have explored the antimicrobial properties of various triazole derivatives, including the compound of interest.
Research Findings:
- A study synthesized several triazole derivatives and evaluated their antimicrobial efficacy against pathogenic microorganisms. The synthesized compounds showed varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with a pyridyl moiety demonstrated minimum inhibitory concentrations (MICs) ranging from < 3.09 to 500 µg/mL against specific strains .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Triazole A | < 3.09 | Antibacterial |
| Triazole B | 100 | Antifungal |
| Triazole C | 500 | Antiviral |
Anticancer Activity
Triazoles have been recognized for their potential as anticancer agents. The compound's structure suggests it may interact with cellular mechanisms involved in cancer progression.
Case Studies:
- In vitro studies indicated that similar triazole compounds exhibited cytotoxic effects on various cancer cell lines. For example, Mannich bases derived from triazoles were reported to have IC50 values ranging from 8.2 to 32.1 µM against prostate cancer cells . The proposed mechanism involves the inhibition of DNA topoisomerase I, leading to apoptosis in cancer cells.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound's structural features suggest it may possess significant antioxidant activity.
Research Findings:
- A comparative study on various triazole derivatives highlighted that compounds with similar structures exhibited notable DPPH radical scavenging activity. The antioxidant capacity was assessed using standard assays, revealing that certain derivatives could effectively reduce oxidative stress markers in vitro .
Q & A
Q. Q1. What are the key steps and analytical methods for synthesizing and characterizing this compound?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of imidazo[1,2-a]pyridine precursors followed by azetidine coupling and triazole formation. Critical steps include:
- Cyclization : Use microwave-assisted or reflux conditions to form the imidazo-pyridine core (e.g., 80–100°C for 6–12 hours) .
- Coupling Reactions : Employ carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the imidazo-pyridine carbonyl and azetidine .
- Triazole Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,2,3-triazole assembly .
Q. Characterization :
- NMR Spectroscopy : Confirm regiochemistry using and NMR (e.g., δ 8.95 ppm for triazole protons in DMSO-d6) .
- ESI-MS : Verify molecular weight (e.g., observed [M+H] at m/z 504.10 vs. calculated 503.14) .
- Elemental Analysis : Validate purity (e.g., C: 54.85% vs. calcd 54.82%) .
Advanced Research: Experimental Design for Yield Optimization
Q. Q2. How can researchers optimize reaction yields using design of experiments (DoE)?
Methodological Answer: Apply statistical DoE to minimize trial-and-error approaches:
- Variables : Temperature, catalyst loading, solvent polarity, and reaction time.
- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 85°C, 10 mol% CuI, DMF solvent) to maximize yield .
- Computational Pre-screening : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing experimental iterations .
Example : For triazole formation, a 2 factorial design revealed that solvent polarity (DMF > DCM) and temperature (>80°C) significantly impact yield (p < 0.05) .
Advanced Research: Structure-Activity Relationship (SAR)
Q. Q3. How do structural modifications (e.g., substituents on triazole or azetidine) affect biological activity?
Methodological Answer: SAR studies require systematic variation of substituents and comparative bioassays:
- Triazole Substituents : Replace phenyl with trifluoromethyl (e.g., compound 8h in showed enhanced antiparasitic activity due to electron-withdrawing effects).
- Azetidine Linkers : Compare piperazine vs. azetidine; azetidine’s smaller ring improves metabolic stability but reduces solubility .
- Imidazo-Pyridine Modifications : Chloro-substituted derivatives (e.g., 8p in ) exhibit higher leishmanicidal activity (IC = 2.1 µM) than methyl analogs.
Validation : Use molecular docking to correlate substituent effects with target binding (e.g., docking into Trypanosoma brucei tubulin) .
Advanced Research: Resolving Data Contradictions
Q. Q4. How to address discrepancies in reported biological activities across studies?
Methodological Answer: Contradictions often arise from assay conditions or impurity profiles. Resolve via:
- Orthogonal Assays : Compare results from fluorescence-based vs. cell viability assays (e.g., MTT vs. resazurin reduction) .
- Purity Reassessment : Re-analyze compounds via HPLC-MS; impurities >2% can skew IC values .
- Structural Confirmation : Re-examine NMR spectra for misassigned peaks (e.g., distinguishing triazole C-4 vs. C-5 substitution) .
Case Study : Compound 11b showed antitrypanosomal activity in one study (IC = 1.8 µM ) but was inactive in another due to DMSO solvent interference .
Advanced Research: Computational Modeling
Q. Q5. What computational strategies predict the compound’s reactivity and target interactions?
Methodological Answer:
- Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs). For example, HOMO localization on the triazole ring predicts nucleophilic attack sites .
- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., Leishmania major N-myristoyltransferase) over 100 ns trajectories to assess stability .
- ADMET Prediction : Apply QSAR models to estimate logP (calculated 2.1 vs. experimental 2.3) and cytochrome P450 inhibition risks .
Advanced Research: Stability and Reactivity
Q. Q6. How to evaluate the compound’s stability under varying pH and storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to acidic (pH 1.2), basic (pH 10), and oxidative (HO) conditions. Monitor via HPLC for degradation products (e.g., azetidine ring opening at pH < 2) .
- Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; >5% degradation indicates need for lyophilization .
Advanced Research: Bioactivity Profiling
Q. Q7. What methodologies identify the compound’s mechanism of action in parasitic diseases?
Methodological Answer:
- Target Deconvolution : Use thermal shift assays (TSA) to identify protein targets (e.g., ∆T = 4.2°C for binding to T. cruzi cysteine protease) .
- RNA-Seq : Compare gene expression profiles in treated vs. untreated parasites; upregulated DNA repair genes suggest topoisomerase inhibition .
- Resistance Induction : Serial passage of Leishmania spp. under sublethal doses identifies mutations in target genes (e.g., point mutations in ergosterol biosynthesis enzymes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
